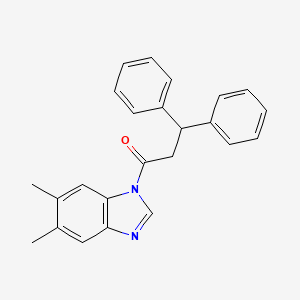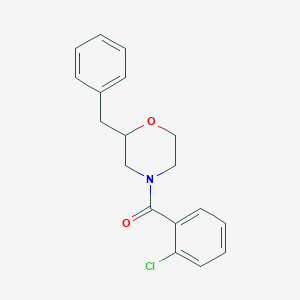![molecular formula C20H30N4O4S B6025310 1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6025310.png)
1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound with a unique structure that includes a thiomorpholine ring, an oxadiazole moiety, and a methoxy group
Preparation Methods
The synthesis of 1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves multiple steps, typically starting with the preparation of the core phenoxy and thiomorpholine structures. The synthetic route may include:
Formation of the Phenoxy Intermediate: This step involves the reaction of 2-methoxy-4-methylphenol with appropriate reagents to introduce the oxadiazole and amino groups.
Thiomorpholine Ring Formation: The thiomorpholine ring is synthesized through a series of nucleophilic substitution reactions.
Final Coupling: The phenoxy intermediate is then coupled with the thiomorpholine derivative under specific conditions to yield the final product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing techniques such as continuous flow synthesis and advanced purification methods .
Chemical Reactions Analysis
1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The methoxy and thiomorpholine groups can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: The oxadiazole moiety can be reduced to form amines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino groups, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Scientific Research Applications
1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions, given its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known to interact with metal ions, potentially inhibiting metalloenzymes. The thiomorpholine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-[2-Methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol include:
2-Methoxy-4-methylphenol: A simpler phenolic compound with similar functional groups.
4-Methoxyphenylamine: Contains the methoxy and amino groups but lacks the thiomorpholine and oxadiazole moieties.
Thiomorpholine derivatives: Compounds with the thiomorpholine ring but different substituents.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
1-[2-methoxy-4-[[methyl-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4S/c1-15-18(22-28-21-15)13-23(2)11-16-4-5-19(20(10-16)26-3)27-14-17(25)12-24-6-8-29-9-7-24/h4-5,10,17,25H,6-9,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUUVBIZIHOSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CN(C)CC2=CC(=C(C=C2)OCC(CN3CCSCC3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6025231.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-phenoxypropanamide](/img/structure/B6025249.png)
![{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6025256.png)
![N-benzyl-4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B6025258.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6025261.png)

![2-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DINITROPHENOL](/img/structure/B6025269.png)
![1-[(4-Fluorophenyl)methyl]-3-hydroxy-3-[(pyridin-4-ylmethylamino)methyl]piperidin-2-one](/img/structure/B6025277.png)
![1-(4-Ethylpiperazin-1-yl)-3-[4-[[(3-fluoro-4-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B6025292.png)

![cyclopropyl-[4-[4-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenoxy]piperidin-1-yl]methanone](/img/structure/B6025336.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6025339.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6025341.png)
![methyl 2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B6025358.png)
